N-[4-(benzyloxy)phenyl]glycinamide

LTA4H inhibition peptidase assay structure-activity relationship

N-[4-(Benzyloxy)phenyl]glycinamide (also designated 4BG, DB07099, CHEMBL479960) is a small-molecule (MW 256.30 Da, cLogP 2.16) glycinamide derivative that acts as a competitive inhibitor of leukotriene A4 hydrolase (LTA4H), the terminal enzyme in leukotriene B4 biosynthesis. It was identified via high-throughput screening and served as the starting fragment for a medicinal chemistry campaign that yielded advanced glutamic acid-based LTA4H inhibitors with nanomolar potency in whole blood.

Molecular Formula C15H16N2O2
Molecular Weight 256.30 g/mol
Cat. No. B7793649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(benzyloxy)phenyl]glycinamide
Molecular FormulaC15H16N2O2
Molecular Weight256.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CN
InChIInChI=1S/C15H16N2O2/c16-10-15(18)17-13-6-8-14(9-7-13)19-11-12-4-2-1-3-5-12/h1-9H,10-11,16H2,(H,17,18)
InChIKeyYJPUATSIKWOSST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[4-(Benzyloxy)phenyl]glycinamide – Fragment-Derived LTA4H Inhibitor with Defined Crystallographic Binding Mode


N-[4-(Benzyloxy)phenyl]glycinamide (also designated 4BG, DB07099, CHEMBL479960) is a small-molecule (MW 256.30 Da, cLogP 2.16) glycinamide derivative that acts as a competitive inhibitor of leukotriene A4 hydrolase (LTA4H), the terminal enzyme in leukotriene B4 biosynthesis [1] [2]. It was identified via high-throughput screening and served as the starting fragment for a medicinal chemistry campaign that yielded advanced glutamic acid-based LTA4H inhibitors with nanomolar potency in whole blood [3]. Its co-crystal structure with human LTA4H (PDB 3CHO, resolution 1.80 Å) provides an atomic-resolution map of the benzyloxyphenyl pharmacophore occupying the hydrophobic ω-end pocket of the enzyme, establishing this compound as a well-characterized tool for structure-based drug design [4].

Why Generic Substitution of N-[4-(Benzyloxy)phenyl]glycinamide with Other LTA4H Inhibitors Fails


LTA4H is a bifunctional zinc metalloenzyme with distinct epoxide hydrolase and aminopeptidase activities; inhibitors that occupy the hydrophobic ω-end pocket (where the benzyloxyphenyl moiety of N-[4-(benzyloxy)phenyl]glycinamide binds) can differ markedly in their engagement of the catalytic zinc, selectivity versus related metalloproteases such as angiotensin-converting enzyme (ACE), and cell permeability as reflected in whole-blood LTB4 suppression [1] [2]. Simple substitution with an alternative LTA4H inhibitor without matching the binding mode, physicochemical profile, and validated crystallographic pose risks loss of on-target potency, introduction of off-target metalloprotease inhibition, or failure to translate enzymatic activity into cellular functional activity – all of which directly affect scientific reproducibility and procurement specification compliance [3].

Quantitative Differentiation of N-[4-(Benzyloxy)phenyl]glycinamide from Closest LTA4H Inhibitor Analogs


LTA4H Peptidase Assay IC50: Glycinamide 2 vs. Optimized Glutamic Acid Analog 4f

N-[4-(Benzyloxy)phenyl]glycinamide (compound 2 in the lead series) inhibited recombinant human LTA4H in the peptidase assay with an IC50 of 280 nM, whereas the glutamic acid analog 4f achieved an IC50 of 2 nM, representing a 140-fold improvement in enzymatic potency [1]. This 280 nM value is the benchmark from which all subsequent SAR was calibrated, and the compound remains the minimal pharmacophore that retains measurable LTA4H engagement. In the functional human whole-blood LTB4 suppression assay, compound 2 exhibited weak activity (7 μM), while optimized analogs 12a (amino alcohol) and 6b (amino ester) reached potencies sufficient for in vivo evaluation, highlighting the gap that N-[4-(benzyloxy)phenyl]glycinamide occupies as the validated fragment starting point rather than the potency-optimized endpoint [1].

LTA4H inhibition peptidase assay structure-activity relationship

Whole-Blood Functional Activity: Glycinamide 2 vs. Amino Alcohol 12a and Amino Ester 6b

In the human whole-blood LTB4 suppression assay, N-[4-(benzyloxy)phenyl]glycinamide (compound 2) displayed weak activity with a potency of 7 μM, whereas the optimized amino alcohol 12a and amino ester 6b showed substantially improved whole-blood potencies (reported as meeting criteria for in vivo progression) [1]. This approximately 3.5- to >100-fold gap in functional activity relative to later analogs underscores the compound's role as a cell-permeability-limited fragment, a critical differentiator when selecting compounds for cellular versus biochemical assays [2].

whole blood assay LTB4 suppression cell permeability

Crystallographic Binding Mode: Unique H-Bond Network and Zinc Proximity vs. Hydroxamic Acid Inhibitors

The co-crystal structure of LTA4H with N-[4-(benzyloxy)phenyl]glycinamide (PDB 3CHO, 1.80 Å) reveals that the primary amine forms a single direct hydrogen bond to the carbonyl of Gly269 (2.9 Å) and resides 5.5 Å from the catalytic zinc, whereas hydroxamic acid-based inhibitors such as compound 1 (PDB 1HS6) chelate the zinc directly [1] [2]. This non-hydroxamic acid binding mode avoids the suboptimal monodentate zinc coordination noted for hydroxamate inhibitors, offering a structurally distinct starting point for inhibitor design that does not rely on strong metal chelation [2]. The benzyloxyphenyl moiety occupies the same hydrophobic cavity that accommodates the ω-end of the natural substrate LTA4, with 44.83% structural similarity to LTB4 [3].

X-ray crystallography binding mode zinc metalloenzyme

Physicochemical Profile: logP and TPSA Differentiation from Downstream Glutamic Acid Analogs

N-[4-(Benzyloxy)phenyl]glycinamide has a calculated logP of 1.16 (ACD/Labs) and a topological polar surface area (TPSA) of 64 Ų, placing it in a more lipophilic, lower-TPSA space compared to the glutamic acid analog 4f, which bears an additional carboxylic acid moiety that increases polarity and TPSA (>100 Ų estimated) [1]. The compound's Rule-of-5 compliance (0 violations), 5 rotatable bonds, and 3 H-bond donors further define its fragment-like physicochemical profile, contrasting with the more polar, higher-MW advanced analogs that were designed to improve potency but sacrificed some permeability characteristics .

physicochemical properties logP polar surface area

Selectivity Profile: Glycinamide 2 as a Non-Hydroxamic Acid Inhibitor vs. ACE Cross-Reactivity of Related Analogs

Although direct selectivity data for N-[4-(benzyloxy)phenyl]glycinamide against ACE or other metalloproteases is not reported in the primary publication, the Kirkland et al. study notes that a structurally related para-substituted analog, SA6541 (compound 2a), exhibited LTA4H IC50 = 270 nM with detectable ACE cross-reactivity (ACE IC50 = 520 nM, ~1.9-fold selectivity window), and subsequent SAR efforts focused on improving selectivity over ACE through para-substituent modification [1]. This class-level observation implies that the unsubstituted glycinamide fragment may serve as a cleaner starting point for achieving metalloprotease selectivity compared to analogs bearing para-substituents that increase ACE affinity.

selectivity metalloprotease ACE inhibition

Crystallographic-Only Ligand: Exclusive PDB Deposition vs. Multi-Assay Characterized Analogs

N-[4-(Benzyloxy)phenyl]glycinamide (ligand code 4BG) is deposited in exactly one PDB structure (3CHO) at high resolution (1.80 Å), whereas more potent LTA4H inhibitors derived from this scaffold—such as the glutamine analog in PDB 3CHQ—appear in separate structures with different binding poses [1] [2]. This singular, well-resolved crystallographic complex makes 4BG a uniquely clean structural biology tool for studying the minimal benzyloxyphenyl pharmacophore without confounding interactions from additional functional groups present in more advanced analogs.

PDB ligand structural biology tool compound

Optimal Procurement Scenarios for N-[4-(Benzyloxy)phenyl]glycinamide Based on Verified Differentiation


Fragment-Based Drug Design: Crystal Soaking and Biophysical Screening Controls

With a single, high-resolution (1.80 Å) co-crystal structure (PDB 3CHO) defining its binding mode, a molecular weight of 256.30 Da, and a Rule-of-5-compliant physicochemical profile (cLogP ~1.2–2.2, TPSA 64 Ų), N-[4-(benzyloxy)phenyl]glycinamide is an ideal positive control for fragment-based screening by X-ray crystallography, surface plasmon resonance (SPR), or differential scanning fluorimetry (DSF) targeting LTA4H [1] [2]. Its validated IC50 of 280 nM in the peptidase assay provides a reproducible biochemical benchmark for assay qualification [3].

Structure-Activity Relationship Baseline for Non-Hydroxamic Acid LTA4H Inhibitor Programs

As the original HTS hit from which a series of glutamic acid analogs (4f, 12a, 6b) were derived, this compound serves as the essential SAR baseline for any medicinal chemistry program exploring non-hydroxamic acid LTA4H inhibitors [1]. Its 280 nM enzymatic potency and 7 μM whole-blood activity define the fragment-level starting point against which all subsequent potency, permeability, and selectivity improvements were measured, enabling direct benchmarking of new chemical matter [1].

Crystallography Core Facilities: Pharmacophore Validation and Ligand-Soaking Standards

The exclusive PDB deposition of ligand 4BG in complex with human LTA4H (PDB 3CHO) and the well-defined electron density for the benzyloxyphenyl moiety make this compound a reliable ligand-soaking standard for structural biology core facilities validating LTA4H crystal systems [2]. Its structural similarity (44.83%) to the endogenous product LTB4 further supports its use as a substrate-mimetic probe for binding-site occupancy studies [4].

Selectivity Profiling: Baseline for Assessing Metalloprotease Cross-Reactivity

Given the reported ACE cross-reactivity of para-substituted analogs (e.g., SA6541 with ACE IC50 = 520 nM), the unsubstituted glycinamide fragment provides a cleaner starting point for selectivity profiling against zinc metalloproteases [3]. Procurement of this compound enables systematic evaluation of how subsequent structural modifications (e.g., para-substitution, glutamate extension) impact the LTA4H/ACE selectivity window, supporting rational design of isoform-selective inhibitors.

Quote Request

Request a Quote for N-[4-(benzyloxy)phenyl]glycinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.